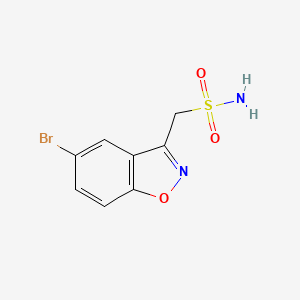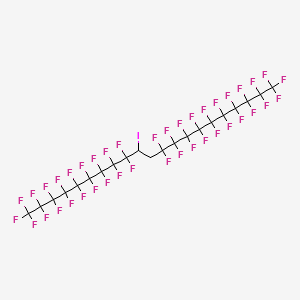
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo-: is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a unique and complex molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- typically involves multiple steps. The starting materials are often simple hydrocarbons, which undergo a series of fluorination and iodination reactions. The reaction conditions usually require the presence of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds, and the reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the hydrocarbon backbone is systematically fluorinated. This is followed by the introduction of the iodine atom at a specific position in the molecule. The process requires specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operation.
Analyse Des Réactions Chimiques
Types of Reactions
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: The fluorinated hydrocarbon chain can be oxidized to introduce oxygen-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of functionalized fluorinated compounds, while reduction reactions can produce partially fluorinated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specialized properties.
Biology
In biology, this compound can be used to study the effects of fluorinated molecules on biological systems. Its high fluorine content makes it an interesting candidate for investigating the interactions between fluorinated compounds and biological membranes.
Medicine
In medicine, fluorinated compounds are often used in drug development due to their stability and bioavailability. Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- may serve as a precursor for the synthesis of fluorinated pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialized materials, such as fluorinated polymers and surfactants. Its unique properties make it suitable for applications where high chemical resistance and stability are required.
Mécanisme D'action
The mechanism by which Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- exerts its effects is primarily through its interactions with other molecules. The multiple fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heneicosane: A straight-chain hydrocarbon with the formula C21H44.
Perfluoroheneicosane: A fully fluorinated derivative of heneicosane.
Iodoalkanes: Hydrocarbons with an iodine atom attached to the carbon chain.
Uniqueness
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- is unique due to its combination of multiple fluorine atoms and a single iodine atom. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, which are not observed in other similar compounds.
Propriétés
Numéro CAS |
1980063-90-8 |
|---|---|
Formule moléculaire |
C21H3F40I |
Poids moléculaire |
1142.1 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodohenicosane |
InChI |
InChI=1S/C21H3F40I/c22-3(23,5(26,27)7(30,31)9(34,35)11(38,39)13(42,43)15(46,47)17(50,51)19(54,55)21(59,60)61)1-2(62)4(24,25)6(28,29)8(32,33)10(36,37)12(40,41)14(44,45)16(48,49)18(52,53)20(56,57)58/h2H,1H2 |
Clé InChI |
WYHYSGMYCQZUIP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



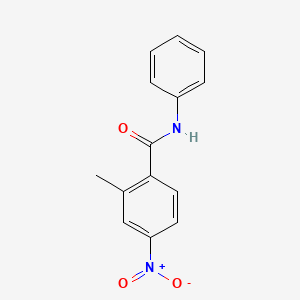


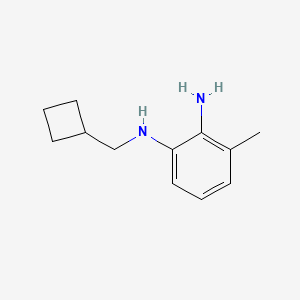


methylamine](/img/structure/B12083203.png)
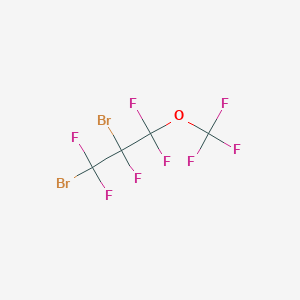

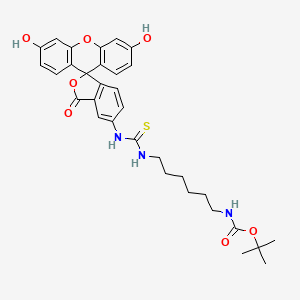

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
